2-(3,4-Dichlorophenyl)piperazine
Overview
Description
2-(3,4-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is known for its role as a precursor in the synthesis of various pharmaceuticals, including aripiprazole, and has been studied for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3,4-Dichlorophenyl)piperazine typically involves the reaction of 3,4-dichloroaniline with bis(2-chloroethyl)amine in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in a solvent like toluene at elevated temperatures . Another method involves the reaction of diethanolamine with hydrogen bromide, followed by the addition of 3,4-dichloroaniline and subsequent hydrolysis with sodium hydroxide .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The use of high-temperature reactions and efficient catalysts are common practices. Vacuum rectification and solvent recovery are employed to ensure high product purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines .
Scientific Research Applications
2-(3,4-Dichlorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)piperazine involves its interaction with neurotransmitter receptors. It acts as a partial agonist of dopamine D2 and D3 receptors and may also interact with serotonin receptors . These interactions influence neurotransmitter release and receptor activity, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylpiperazine: Acts as a serotonin releaser and β1-adrenergic receptor blocker.
2,3-Dichlorophenylpiperazine: Precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.
Uniqueness
2-(3,4-Dichlorophenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological properties and reactivity. Its role as a precursor in drug synthesis and its interactions with multiple neurotransmitter receptors make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJZPGUYDJGSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401066 | |
Record name | 2-(3,4-dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185110-06-9 | |
Record name | 2-(3,4-dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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